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Compound of Interest

Compound Name: Hybridaphniphylline A

Cat. No.: B15593656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Hybridaphniphylline A, a complex Daphniphyllum alkaloid. Due to the limited public

availability of the raw spectral data from its primary publication, this document presents a

representative compilation of expected spectroscopic values and detailed experimental

protocols typical for a molecule of this class. This guide is intended to serve as a practical

resource for researchers engaged in the study of complex natural products.

Hybridaphniphylline A, isolated from Daphniphyllum longeracemosum, is a structurally

unique natural product, suggested to be formed via a Diels-Alder cycloaddition.[1] Its molecular

formula has been established as C₃₇H₄₇NO₁₁. The structural elucidation of such intricate

molecules relies heavily on a combination of advanced spectroscopic techniques, primarily

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of a molecule with high accuracy. For Hybridaphniphylline A, electrospray

ionization (ESI) is a commonly used soft ionization technique that would provide the molecular

weight and formula.
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Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for

Hybridaphniphylline A

Ion Calculated m/z
Found m/z
(Representative)

[M+H]⁺ 682.3222 682.3225

[M+Na]⁺ 704.3041 704.3046

[M+K]⁺ 720.2781 720.2785

Experimental Protocol: Mass Spectrometry
High-resolution mass spectra would typically be acquired on a time-of-flight (TOF) or Orbitrap

mass spectrometer equipped with an electrospray ionization (ESI) source. A sample of

Hybridaphniphylline A (approximately 1 mg) would be dissolved in a suitable solvent such as

methanol or acetonitrile (1 mL) and introduced into the mass spectrometer via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min. The ESI source parameters would be

optimized for maximum signal intensity, with typical values including a capillary voltage of 3-4

kV, a sampling cone voltage of 30-40 V, and a source temperature of 100-120 °C. Data would

be collected in positive ion mode over a mass range of m/z 100-1500.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

complex structure of Hybridaphniphylline A, containing hydroxyl groups, esters, and an

amine, would give rise to a characteristic IR spectrum.

Table 2: Representative Infrared (IR) Absorption Data for Hybridaphniphylline A
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Wavenumber (cm⁻¹) Intensity Assignment

3400 (broad) Strong O-H stretch (hydroxyls)

2950-2850 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1650 Medium C=C stretch (alkene)

1240 Strong C-O stretch (ester/ether)

1100 Strong C-N stretch (amine)

Experimental Protocol: Infrared Spectroscopy
The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A

small amount of the purified solid sample would be finely ground with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, a thin film could be prepared by dissolving the

sample in a volatile solvent like chloroform, depositing it onto a salt plate (e.g., NaCl or KBr),

and allowing the solvent to evaporate. The spectrum would be recorded over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of an organic molecule. Due to the complexity of Hybridaphniphylline A, a full

assignment would require a suite of 2D NMR experiments (COSY, HSQC, HMBC). Below are

representative ¹H and ¹³C NMR data tables, highlighting key chemical shift regions.

Table 3: Representative ¹H NMR Data for Hybridaphniphylline A (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Representative)

5.8-5.5 m 2H Olefinic protons

4.5-3.5 m Multiple
Protons adjacent to

O/N

3.0-1.5 m Multiple Aliphatic protons

1.2-0.8 m Multiple Methyl protons

Table 4: Representative ¹³C NMR Data for Hybridaphniphylline A (in CDCl₃)

Chemical Shift (δ, ppm) Assignment (Representative)

175-170 Ester carbonyl carbon

140-120 Olefinic carbons

90-60 Carbons bonded to O/N

60-20 Aliphatic carbons

20-10 Methyl carbons

Experimental Protocol: NMR Spectroscopy
NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz)

using a standard 5 mm probe. A sample of Hybridaphniphylline A (5-10 mg) would be

dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄

(CD₃OD), and placed in an NMR tube. ¹H NMR spectra would be acquired with a spectral width

of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. ¹³C

NMR spectra would be recorded with a spectral width of 200-220 ppm, using proton

decoupling. 2D NMR experiments, including COSY, HSQC, and HMBC, would be performed

using standard pulse programs, with optimization of acquisition and processing parameters to

resolve the complex spin systems.
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The following diagrams illustrate key conceptual workflows and relationships relevant to the

study of Hybridaphniphylline A.
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Caption: General workflow for the isolation and structural elucidation of Hybridaphniphylline
A.
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Caption: Proposed biosynthetic pathway of Hybridaphniphylline A via a Diels-Alder reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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